molecular formula C12H12N2O2 B1582251 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 5932-30-9

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B1582251
CAS No.: 5932-30-9
M. Wt: 216.24 g/mol
InChI Key: AZZHJDRWBMQEKD-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS: 5932-30-9 , alternatively listed as 13599-12-7 ) is a versatile pyrazole derivative serving as a fundamental building block in medicinal and synthetic chemistry. This compound, with a molecular formula of C 12 H 12 N 2 O 2 and a molecular weight of 216.24 g/mol , is a white to off-white solid with a melting point of 140-141.5 °C . Its primary research value lies in its role as a key precursor for the synthesis of novel nitrogen-containing heterocyclic compounds, which are of significant interest due to their wide potential applications in agrochemical and pharmaceutical fields . Researchers extensively utilize this compound to develop new pyrazole derivatives with diverse biological activities . It is a crucial starting material in the exploration of anticancer agents, particularly for suppressing the growth of A549 lung cancer cells . The synthetic utility of this compound is demonstrated in its use for generating more complex structures, such as through N-alkylation with various halides . Handling should be conducted with appropriate safety measures. The compound may be harmful if swallowed (H302) and can cause skin (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZHJDRWBMQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30208057
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659749
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5932-30-9
Record name 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5932-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate

Classical Synthesis Routes

Traditional methods for synthesizing the pyrazole (B372694) core of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate primarily rely on the construction of the five-membered ring from acyclic precursors. These routes are well-documented and are fundamentally based on cyclization and condensation reactions.

Cyclization Reactions

The most fundamental approach to constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.govyoutube.com This method, often referred to as the Knorr pyrazole synthesis, is a robust and widely utilized strategy. youtube.com The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular condensation involving the second carbonyl group and the remaining nitrogen of the hydrazine, ultimately leading to the aromatic pyrazole ring after dehydration. youtube.com

The regioselectivity of the cyclization can be a critical factor, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, potentially leading to the formation of regioisomers. nih.govacs.org The reaction conditions, including the nature of the solvent and the type of hydrazine used (e.g., free base vs. hydrochloride salt), can significantly influence which isomer is formed. acs.org

Condensation Reactions

A prominent and specific application of cyclization chemistry for preparing this compound involves a two-step condensation sequence. This process first constructs a key 1,3-diketoester intermediate, which is then cyclized with hydrazine. nih.govnih.gov

The initial step is a Claisen condensation reaction. Acetophenone (B1666503) reacts with diethyl oxalate (B1200264) in the presence of a strong base to yield an ethyl 2,4-dioxo-4-phenylbutanoate intermediate. nih.govnih.gov This reaction creates the necessary 1,3-dicarbonyl functionality required for the subsequent pyrazole ring formation. Common bases used for this transformation include sodium ethoxide and potassium t-butoxide. nih.govnih.gov

Reactant 1Reactant 2BaseIntermediate ProductReference(s)
AcetophenoneDiethyl OxalateSodium EthoxideEthyl 2,4-dioxo-4-phenylbutanoate nih.govingentaconnect.com
Substituted AcetophenonesDiethyl OxalatePotassium t-butoxideEthyl 2,4-dioxo-4-arylbutanoates nih.gov

In the second and final step, the synthesized 1,3-diketoester (ethyl 2,4-dioxo-4-phenylbutanoate) is treated with hydrazine hydrate (B1144303). nih.govnih.gov This reaction is a classic example of heterocyclization, where the hydrazine molecule condenses with the two carbonyl groups of the diketoester. The reaction typically proceeds in a solvent such as glacial acetic acid or ethanol (B145695). nih.govnih.gov The process results in the formation of the stable, aromatic pyrazole ring, yielding the final product, this compound. nih.gov

Reactant 1Reactant 2SolventFinal ProductReference(s)
Ethyl 2,4-dioxo-4-phenylbutanoateHydrazine HydrateGlacial Acetic AcidEthyl 5-phenyl-1H-pyrazole-3-carboxylate nih.gov
Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylatesPhenylhydrazine (B124118)EthanolEthyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates nih.gov

Modern and Advanced Synthetic Approaches

To improve efficiency, yield, and reaction times, modern synthetic techniques have been applied to the synthesis of pyrazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For pyrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. dergipark.org.tr This technique has been successfully employed in one-pot, multi-component reactions to build complex pyrazole scaffolds. nih.gov For instance, the reaction of a substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water can be completed in as little as 20 minutes under microwave irradiation. dergipark.org.tr While not always applied to the specific synthesis of this compound, the principles are directly transferable. The method's advantages include rapid heating, shorter reaction times, and often cleaner reactions with fewer byproducts. researchgate.netdergipark.org.tr

Reaction TypeReactantsConditionsTimeReference(s)
Three-component reactionSubstituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazineMicrowave irradiation, water20 min dergipark.org.tr
CyclocondensationAcetyl pyrazole, thiosemicarbazideMicrowave irradiation (500 W, 150 °C), ethanol, HCl (cat.)6 min nih.gov
CyclocondensationHydrazine hydrochloride, pivaloylacetonitrileMicrowave irradiation (100 W, 120 °C), MeOH40 min

Ultrasound Irradiation Techniques

Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for synthesizing pyrazole scaffolds. benthamdirect.com This method utilizes high-frequency sound waves to induce acoustic cavitation, which accelerates reaction rates, improves yields, and often allows for milder reaction conditions compared to conventional heating. nih.gov The benefits include reduced energy consumption, shorter reaction times, and decreased solvent usage. nih.govrsc.org Ultrasound irradiation is frequently applied to multicomponent reactions for pyrazole synthesis, providing a catalyst-free and environmentally friendly protocol that can be performed in green solvents like water. nih.govrsc.org For instance, the one-pot synthesis of pyrazole derivatives from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate (B1235776), and malononitrile (B47326) can be significantly accelerated using this technique. nih.gov While conventional methods might take an hour to achieve a certain yield, ultrasound-assisted synthesis can produce higher yields in as little as 10 minutes. rsc.org

Mechanochemical Synthesis

Mechanochemical synthesis, typically involving methods like high-intensity ball milling, represents another sustainable and efficient route for producing pyrazoles. rsc.org This solvent-free approach offers distinct advantages in terms of sustainability by eliminating harmful waste and avoiding toxic precursors. researchgate.net Mechanochemical activation is highly favorable due to its solvent-free conditions and its ability to shorten reaction times. researchgate.net Though currently less common than microwave or ultrasound techniques for pyrazole synthesis, mechanochemistry is a powerful tool for creating products in a short time under ambient conditions, making it suitable for industrial applications. rsc.orgresearchgate.net

Catalytic Methods

A wide array of catalysts can be employed to facilitate the synthesis of pyrazole carboxylates, enhancing reaction efficiency and selectivity. These can be broadly categorized into acid catalysts, metal catalysts, and organocatalysts.

Acid Catalysis : Brønsted acids like sulfuric acid are used in the oxidation of pyrazoline precursors to form the aromatic pyrazole ring. google.com Lewis acids such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and Samarium(III) chloride (SmCl₃) have been shown to be effective in the three-component synthesis of pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

Metal-Based Catalysis : Various metal-based catalysts are effective. For example, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines provides a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com Nano-ZnO has been used as an efficient, environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com

Organocatalysis and Other Methods : Imidazole (B134444) can serve as a green catalyst in aqueous media for the reaction of ethyl acetoacetate and hydrazines. acs.org Additionally, magnetic ionic liquids like 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]) have been used as recyclable catalysts for three-component reactions, offering a green process with high yields and mild conditions. sid.ir

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. mdpi.com This approach is valued for its operational simplicity, time and energy savings, and high atom economy. mdpi.com Several MCR strategies are used for synthesizing pyrazole derivatives. A common method is the four-component reaction involving an aromatic aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile. mdpi.comtandfonline.com These reactions can be performed under catalyst-free conditions or promoted by a catalyst to improve yields and reaction times. tandfonline.com

Reaction TypeKey ReactantsCatalyst/ConditionsReference
Three-ComponentAldehydes, β-Ketoesters, HydrazinesYb(PFO)₃ beilstein-journals.org
Three-ComponentPhenylhydrazine, Benzaldehyde, Ethyl AcetoacetateMagnetic Ionic Liquid [bmim][FeCl₄], Flow Oxygen sid.ir
Four-ComponentAldehydes, Hydrazine Hydrate, Ethyl Acetoacetate, MalononitrileCatalyst-free, Neat, Room Temperature tandfonline.com
Four-ComponentAldehydes, Hydrazine Hydrate, Ethyl Acetoacetate, MalononitrilePiperidine, Aqueous Medium, Room Temperature mdpi.com

Synthesis of this compound Derivatives and Analogues

Once the core structure of this compound is formed, it can be further modified to create a library of derivatives and analogues. A primary site for such modification is the pyrazole nitrogen atom.

Modifications at the Pyrazole Nitrogen (N1-alkylation/arylation)

The N1-alkylation of pyrazoles is a crucial method for generating structural diversity. The choice of alkylating agent and reaction conditions determines the outcome and regioselectivity of the reaction, particularly with unsymmetrical pyrazoles where substitution can occur at either of the two nitrogen atoms.

A variety of methods have been developed for this purpose. One approach uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com Another strategy involves reacting pyrazole carboxylates with dibromoalkanes in a superbasic medium of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). nih.gov For industrial applications, gas-phase reactions where a pyrazole derivative and an alcohol are passed over a crystalline aluminosilicate (B74896) catalyst at high temperatures (150-400°C) can be employed. google.com Highly selective N1-alkylation has also been achieved through a catalyst-free Michael reaction, offering excellent regioselectivity for a range of pyrazole substrates. semanticscholar.org

Alkylation MethodReagentsCatalyst/ConditionsKey FeaturesReference
Acid-Catalyzed AlkylationPyrazoles, TrichloroacetimidatesBrønsted AcidAvoids strong base/high temperature; yields regioisomeric mixtures. mdpi.com
Superbasic AlkylationEthyl Pyrazolecarboxylates, DibromoalkanesKOH/DMSOSuitable for creating bis(pyrazol-1-yl)alkanes. nih.gov
Gas-Phase AlkylationPyrazoles, AlcoholsCrystalline AluminosilicateHigh temperature (150-400°C) process. google.com
Michael Addition1H-PyrazolesCatalyst-freeExcellent N1-regioselectivity (>99.9:1). semanticscholar.org

A specific and important modification is the introduction of a 2-oxo-2-phenylethyl group (also known as a phenacyl group) at the N1 position. This is typically achieved by reacting the parent pyrazole with a phenacyl halide, such as 2-bromo-1-phenylethanone (phenacyl bromide). bibliomed.org The reaction is generally carried out in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, which acts as a hydrogen halide scavenger. bibliomed.org This reaction yields the corresponding N-alkylated product, for example, Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate.

Reactant 1Reactant 2Base/SolventProductReference
3-Amino-5-mercapto-4-phenylazo-1H-pyrazolePhenacyl bromideSodium Acetate / Ethanol2-(4-(2-Phenyldiazenyl) 3-amino-1H- pyrazol -5-yl thio) 1- phenylethanone bibliomed.org
Reaction with Oxiranes

The nucleophilic character of the pyrazole ring, particularly the N-H proton, allows for reactions with electrophilic reagents like oxiranes (epoxides). This reaction typically proceeds via N-alkylation, leading to the formation of N-substituted pyrazole derivatives.

A key synthetic application involves the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylates with 2-aryloxymethylepoxides. researchgate.net This reaction is carried out in the presence of potassium carbonate in refluxing acetonitrile (B52724), affording N-alkylated products, specifically ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, in moderate to excellent yields. researchgate.net These derivatives have been investigated for their effects on lung cancer cell growth. researchgate.net

Furthermore, a regioselective strategy has been developed for the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. researchgate.net This method starts with easily accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. The resulting oxirane-containing pyrazoles are valuable intermediates that can undergo further reactions, such as ring-opening with amines, to generate more complex heterocyclic structures like pyrazolo[1,5-a] thieme-connect.comnih.govdiazepin-4-ones. researchgate.net

Table 1: Reaction of Ethyl 3-aryl-1H-pyrazole-5-carboxylate with Oxiranes

Reactant 1Reactant 2ConditionsProductYieldReference
Ethyl 3-aryl-1H-pyrazole-5-carboxylate2-AryloxymethylepoxideK₂CO₃, Acetonitrile, RefluxEthyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateModerate to Excellent researchgate.net
3(5)-Aryl-1H-pyrazole-5(3)-carboxylateEpichlorohydrin (or similar)BaseEthyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylateNot specified researchgate.net

Substitutions on the Phenyl Ring at Position 3

Modifications to the phenyl ring at the C3 position of the pyrazole core are crucial for developing derivatives with diverse properties. These substitutions are typically introduced by starting the synthesis with a correspondingly substituted acetophenone derivative.

A common synthetic route involves the initial Claisen condensation of a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide. nih.gov This forms an intermediate ethyl 2,4-dioxo-4-arylbutanoate. Subsequent cyclocondensation of this diketoester with hydrazine hydrate in a suitable solvent like glacial acetic acid or ethanol yields the desired ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate. nih.govacs.org Note that in this common synthesis, the substituted phenyl group from acetophenone ends up at position 5 of the pyrazole ring, not position 3 as per the IUPAC name this compound. To achieve substitution on the 3-phenyl ring, one would need to start with a different set of precursors, such as a substituted benzoylpyruvate derivative.

Research has shown the synthesis of various derivatives with substitutions on the C5-phenyl ring, which provides insight into how C3-phenyl substitutions could be achieved and their effects. For instance, compounds with dimethoxy substitutions on the phenyl ring, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov

Table 2: Examples of Synthesized Phenyl-Substituted Pyrazole Carboxylates

Phenyl SubstitutionStarting Material (Acetophenone)Resulting CompoundReference
3,4-Dimethoxy3',4'-DimethoxyacetophenoneEthyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate nih.gov
2,3-Dimethoxy2',3'-DimethoxyacetophenoneEthyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate nih.gov
4-Chloro4'-ChloroacetophenoneEthyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate acs.org
4-Methoxy4'-MethoxyacetophenoneEthyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate acs.org

Modifications at Position 4 of the Pyrazole Ring

The C4 position of the pyrazole ring is susceptible to electrophilic substitution and can be functionalized to introduce a variety of groups, altering the molecule's electronic and steric properties.

One approach involves the C-C Suzuki–Miyaura cross-coupling reaction. For example, dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate can be reacted with phenylboronic acid in water to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. rsc.org Although this example uses a dicarboxylate and a protected pyrazole, the principle of functionalizing an activated C4 position is demonstrated. Another method involves the direct lithiation of a protected pyrazole, followed by reaction with an electrophile to introduce formyl or hydroxymethyl groups at the C4 and C5 positions. rsc.org

A tetra-substituted pyrazole, ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, has been synthesized, showcasing the introduction of a bulky phenylsulfonyl group at the C4 position. nih.gov The synthesis of such compounds highlights the possibility of introducing sulfonyl groups, which can act as key functional handles for further derivatization.

Derivatization of the Ester Group

The ethyl carboxylate group at the C5 position is a versatile functional handle that can be readily transformed into other functional groups, leading to a wide array of derivatives.

Reduction to Alcohol: The ester can be reduced to a primary alcohol. For example, treating ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol. acs.org This reaction proceeds by adding the ester dropwise to a cold solution of LiAlH₄ and stirring for an hour at 0 °C. acs.org

Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, reacting the ethyl ester with sodium hydroxide in ethanol, followed by heating at reflux and subsequent acidification, yields the pyrazole carboxylic acid. chemicalbook.com This carboxylic acid derivative, such as 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid, is a key intermediate for creating further analogues, including amides and other esters. arabjchem.orgmanipal.edu

Table 3: Key Derivatizations of the Ester Group

ReactionReagentsProduct Functional GroupReference
ReductionLithium aluminum hydride (LiAlH₄)Primary Alcohol (-CH₂OH) acs.org
HydrolysisSodium hydroxide (NaOH), then AcidCarboxylic Acid (-COOH) chemicalbook.comarabjchem.orgmanipal.edu

Regioselective Synthesis Strategies

The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two regioisomers. Therefore, developing regioselective synthetic strategies is of paramount importance to ensure the desired isomer is obtained.

The condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce two isomers. nih.gov However, by conducting the reaction in N,N-dimethylacetamide in an acid medium, the reaction can be highly regioselective, favoring one isomer with a selectivity of 98:2, whereas conventional conditions in ethanol yield equimolar mixtures. nih.gov

A novel two-step synthesis has been developed for the regioselective preparation of methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.gov This method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. nih.gov In contrast, the synthesis of the isomeric 5-hydroxy-1H-pyrazoles is achieved through acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. nih.gov

Furthermore, a regiocontrolled methodology using trichloromethyl enones as starting materials has been established. acs.org The selectivity is dictated by the nature of the hydrazine reagent: arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the corresponding free base of the hydrazine yields the 1,5-regioisomer exclusively. acs.org

Optimization of Synthetic Methods for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is essential for both laboratory-scale research and potential industrial applications.

In the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a related compound, an oxidation reaction using potassium persulfate and sulfuric acid as a catalyst in acetonitrile was developed. google.com By carefully controlling the addition of reagents and maintaining the reaction at reflux, the product was obtained with approximately 97% assay and an 88% yield, a significant improvement over previous methods. google.com

For the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, studies have shown that while the reaction is generally fast, prolonging the reaction time does not negatively impact the yield, allowing for flexibility in experimental procedures. rsc.org The work-up procedure is also crucial for purity; for instance, vigorous stirring during the addition of the reaction mixture to acid prevents the formation of lumps, which can hinder the decomposition of intermediate complexes and decrease the final product yield. rsc.org

The choice of catalyst and solvent system also plays a vital role. In the nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles, an excellent yield of 95% was achieved with a short reaction time and a simple work-up procedure. nih.gov

Green Chemistry Principles in the Synthesis of Pyrazole Carboxylates

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrazole derivatives.

Key green approaches include:

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and environmentally benign nature. thieme-connect.comnih.gov Aqueous methods for pyrazole synthesis are gaining prominence.

Eco-friendly Catalysts: The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. jetir.org Examples include nano-ZnO, CeO₂/CuO@GQDs@NH₂, and g-C₃N₄·OH nanocomposites, which can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. thieme-connect.comnih.govnih.gov

Energy Efficiency: Employing alternative energy sources like microwave irradiation or performing reactions at ambient temperature reduces energy consumption. thieme-connect.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are highly efficient as they combine several starting materials in a single step to form a complex product, maximizing the incorporation of atoms from the reactants into the final product and minimizing waste. nih.gov

An environmentally friendly MCR for synthesizing pyrazol-3-one derivatives utilizes a g-C₃N₄·OH nanocomposite as a catalyst in water at room temperature, resulting in high yields, short reaction times, and excellent catalyst recyclability. nih.gov This methodology's sustainability has been confirmed by favorable eco-score and E-factor assessments. nih.gov

Biological and Pharmacological Investigations of Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate and Its Derivatives

Anticancer and Antitumor Activities

Derivatives of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate have demonstrated notable potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines through diverse molecular mechanisms. nih.govnih.govtandfonline.comnih.gov

Inhibition of Cell Growth in Specific Cancer Cell Lines (e.g., A549, H322)

Numerous studies have documented the cytotoxic effects of pyrazole (B372694) derivatives against a range of human cancer cell lines. For instance, novel synthesized pyrazole derivatives have shown significant antiproliferative activity against human lung carcinoma A549 cells. nih.govresearchgate.netsrrjournals.com One study reported that out of thirty-six new pyrazole derivatives, four were selected for their high antiproliferative activity against A549 and other cancer cell lines. nih.gov Another investigation into novel analogues of pyrazoles derived from substituted 3-acetyl coumarin (B35378) also revealed appreciable anticancer activity against A549 lung cancer cell lines, with one compound, P-03, showing a prominent IC50 value of 13.5 mmol. semanticscholar.org

The anticancer activity of these compounds is not limited to lung cancer. Research has shown efficacy against other cancer cell lines as well. For example, a series of novel diphenyl pyrazole-chalcone derivatives exhibited moderate-to-significant anticancer activity against 14 different cancer cell lines. tandfonline.com Similarly, certain pyrazoline derivatives have been identified as promising anti-cancer agents against A549 cells, with their inhibitory effects being compared to the established chemotherapy drug, cisplatin. srrjournals.com

Interactive Table: Anticancer Activity of Pyrazole Derivatives

Compound/Derivative Cancer Cell Line Observed Effect IC50 Value Source
Novel Pyrazole Derivatives A549 (Lung Carcinoma) Antiproliferative activity Not specified nih.gov
Pyrazole Analogue (P-03) A549 (Lung Carcinoma) Anticancer activity 13.5 mmol semanticscholar.org
Diphenyl Pyrazole-Chalcone Derivatives 14 cancer cell lines Moderate-to-significant anticancer activity Not specified tandfonline.com
Pyrazoline Derivatives A549 (Lung Carcinoma) Notable inhibitory effect Not specified srrjournals.com
GeGe-3 PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa Restricted cell proliferation and metabolism ~10 μM nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms. One key mechanism is the inhibition of kinases that are crucial for cancer cell proliferation and survival. For example, the pyrazolyl-urea compound, GeGe-3, is thought to target the protein kinase DMPK1 and the Ca2+-binding protein calreticulin, leading to potent anti-angiogenic properties. nih.gov

Furthermore, some pyrazole derivatives have been shown to interfere with the cell cycle. For instance, selected active derivatives were found to cause a partial G2/M block and the formation of polyploid cells. nih.gov One specific compound was demonstrated to bind to α- and β-tubulin dimers, leading to the disassembly of microtubules, a critical process for cell division. nih.gov Another study found that a potent pyrazole derivative induced G2/M cell cycle arrest in MGC-803 cells. nih.gov Mechanistic studies on the pyrazole analogue P-03 in A549 cells revealed that it caused cell cycle arrest in the S and G2/M phases. semanticscholar.org

Apoptosis Induction

A significant contributor to the anticancer activity of these pyrazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have confirmed that selected potent pyrazole derivatives are capable of inducing apoptosis. nih.govnih.gov One study demonstrated that four selected pyrazole derivatives were all able to induce apoptosis to varying extents. nih.gov The expression of p53 and p21(waf1), proteins known to induce apoptosis and cell cycle arrest, was also found to be influenced by treatment with a pyrazole compound. nih.gov

In another investigation, the pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 triple-negative breast cancer cells. nih.gov This apoptotic activity was linked to the elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity, a key enzyme in the apoptotic pathway. nih.gov

Anti-inflammatory and Analgesic Properties

In addition to their anticancer potential, derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netsciencescholar.ussciencescholar.usjst.go.jpnih.gov

Modulation of Inflammatory Pathways

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.govresearchgate.net For example, the novel pyrazole derivative FR140423 was found to be a selective inhibitor of cyclooxygenase-2 (COX-2), making it a potent non-steroidal anti-inflammatory drug (NSAID) with potentially fewer gastrointestinal side effects than non-selective inhibitors. nih.gov Some pyrazolone (B3327878) derivatives have shown equal inhibition of both COX-1 and COX-2 isoforms. jst.go.jp

In vivo Studies (e.g., Carrageenan-induced paw edema model)

The anti-inflammatory activity of these pyrazole derivatives has been validated in various in vivo models, most notably the carrageenan-induced paw edema model in rats, a standard and reproducible model of acute inflammation. nih.govmdpi.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response. nih.gov

Several studies have demonstrated the efficacy of pyrazole derivatives in this model. A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated, with some compounds exhibiting significant anti-inflammatory activity compared to the control group. nih.gov Another study reported that out of 14 synthesized 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, several exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model. researchgate.net Similarly, novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also showed significant anti-inflammatory activities. researchgate.net The analgesic activity of these compounds was often evaluated alongside their anti-inflammatory effects, with many derivatives demonstrating potent analgesic properties in tests such as the p-benzoquinone-induced writhing test. jst.go.jpresearchgate.net

Interactive Table: In vivo Anti-inflammatory and Analgesic Activity

Compound/Derivative Animal Model Activity Standard Drug Comparison Source
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives Carrageenan-induced paw edema (rat) Significant anti-inflammatory activity Control group nih.gov
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives Carrageenan-induced paw edema (rat), p-benzoquinone-induced writhing (mouse) Potent anti-inflammatory and/or analgesic activity Aspirin, Indomethacin researchgate.net
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates Carrageenan-induced paw edema (rat), Acetic acid writhing (mouse) Significant analgesic and anti-inflammatory activities Diclofenac (B195802) sodium researchgate.net
Pyrazolo[3,4-c]pyrazole derivatives Not specified Exhibited analgesic and anti-inflammatory activities Not specified sciencescholar.ussciencescholar.us

Comparison with Standard Anti-inflammatory Agents

Derivatives of this compound have been evaluated for their anti-inflammatory properties, often showing activity comparable to or, in some cases, improved profiles over standard non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced rat paw edema model is a common assay for these investigations.

In one study, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and tested for anti-inflammatory activity. nih.gov Among these, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory effects when compared to the control group. nih.gov

Another study focused on 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester derivatives. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester showed moderate anti-inflammatory activity in comparison to the standard drug diclofenac sodium. thieme-connect.com A significant finding from related research is the reduced ulcerogenic potential of some pyrazole derivatives compared to standards. For instance, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant anti-inflammatory activity with a much lower ulcerogenic index (0.9–1.12) than diclofenac sodium (3.10). researchgate.net This suggests a potential for developing agents with a better gastrointestinal safety profile. thieme-connect.comresearchgate.net

Compound NameStandard Drug ComparisonActivity Finding
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateControl GroupExhibited significant anti-inflammatory activity. nih.gov
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylateControl GroupExhibited significant anti-inflammatory activity. nih.gov
5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl esterDiclofenac SodiumShowed moderate anti-inflammatory activity. thieme-connect.com
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (select derivatives)Diclofenac SodiumExhibited significant activity with a lower ulcerogenic index. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives of this compound showing a wide spectrum of activity.

Activity against Gram-Positive and Gram-Negative Bacteria

Numerous studies have confirmed the antibacterial potential of these pyrazole derivatives against a range of pathogenic bacteria.

A series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were screened for their properties against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), among others. manipal.edu Several of these compounds showed excellent antibacterial activity when compared to the standard drug Ceftriaxone. manipal.edu

In another study, newly synthesized ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net Notably, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. nih.govresearchgate.net Furthermore, research into 1,3,5-trisubstituted pyrazole derivatives showed that compounds with bromine, chlorine, fluorine, or nitro substitutions at the third and fifth positions tended to have enhanced antibacterial activity, which was evaluated against standards like Norfloxacin and ciprofloxacin. greenpharmacy.info

Some 5-amino functionalized pyrazole derivatives have demonstrated moderate but notable activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. nih.gov

Compound/Derivative SeriesGram-Positive Bacteria TestedGram-Negative Bacteria TestedStandard Drug ComparisonKey Findings
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylatesS. aureus, B. subtilisE. coli, P. aeruginosaCeftriaxoneSeveral derivatives showed excellent activity against all tested strains. manipal.edu
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateS. aureus, B. subtilisE. coli, P. aeruginosaAmpicillinExhibited activity nearly as potent as ampicillin against E. coli and P. aeruginosa. nih.govresearchgate.net
1,3,5-Trisubstituted pyrazole derivativesS. aureus, S. faecalisE. coli, K. pneumoniaeNorfloxacin, CiprofloxacinCompounds with halogen and nitro substitutions showed the highest activity. greenpharmacy.info
5-Amino functionalized pyrazolesStaphylococcus (MDR)Not specifiedNone mentionedModerate activity against multidrug-resistant Staphylococcus isolates (MICs = 32–64 µg/mL). nih.gov

Activity against Fungal Organisms

The antifungal properties of pyrazole carboxylate derivatives have been explored against both human and plant pathogenic fungi.

In a study of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, derivatives were tested against Candida albicans, C. parapsilosis, and C. tropicalis. nih.govresearchgate.net The compound Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (MIC = 0.015 μmol mL⁻¹) was found to be more active than the standard antifungal drug fluconazole (B54011) (MIC = 0.020 μmol mL⁻¹) against C. parapsilosis. nih.govresearchgate.net

Research into pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed notable activity against various phytopathogenic fungi. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative displayed strong activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Another study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed that some compounds had better inhibition against G. zeae than the commercial fungicides carboxin (B1668433) and boscalid. mdpi.com

Compound/Derivative SeriesFungal Organisms TestedStandard Drug ComparisonKey Findings
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. albicans, C. parapsilosis, C. tropicalisFluconazoleMore active against C. parapsilosis than fluconazole. nih.govresearchgate.net
Isoxazolol pyrazole carboxylate derivativeA. porri, M. coronaria, C. petroselini, R. solaniCarbendazolExhibited stronger activity against R. solani (EC₅₀ = 0.37 μg/mL) than carbendazol. nih.gov
N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamidesG. zeae, F. oxysporum, C. mandshuricaCarboxin, BoscalidSome derivatives showed higher inhibition of G. zeae than the standards. mdpi.com
2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazolesA. nigerRavuconazoleSeveral derivatives showed antifungal activity comparable to the reference drug. nih.gov

Antiviral Potential

Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents. nih.gov Research has shown that derivatives can be effective against various viruses, including those affecting poultry.

A study investigating 4-substituted pyrazole derivatives against the Newcastle disease virus (NDV) found that several compounds offered substantial protection. nih.gov A hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV, while a pyrazolopyrimidine derivative provided 95% protection. These results were compared to the reference drug amantadine. nih.gov The pyrazole ring is noted for its broad-spectrum biological properties, including antiviral activity. nih.govresearchgate.net Additionally, other studies have highlighted the promise of pyrazole derivatives, such as phenylpyrazolone-1,2,3-triazole hybrids, as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

Other Potential Biological Activities

Antidiabetic Activity

There is growing interest in pyrazole derivatives as potential treatments for diabetes mellitus, partly due to their ability to moderate oxidative stress associated with the condition. researchgate.net

In one study, a series of pyrazole-based derivatives were evaluated for their in vitro anti-diabetic activity by assessing their ability to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. ekb.eg The inhibition of these enzymes can help manage postprandial hyperglycemia. ekb.eg Another study synthesized a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives and evaluated their in vivo antidiabetic activity using a streptozotocin-induced model, with several compounds showing prominent effects. researchgate.net The pyrazole moiety is recognized as a versatile lead molecule in pharmaceutical development with a wide range of biological activities, including antidiabetic potential. nih.govresearchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease processes. The pyrazole nucleus is a well-regarded scaffold for developing compounds with antioxidant properties. The ability of these compounds to scavenge free radicals is a key measure of this activity.

Several studies have demonstrated the antioxidant potential of pyrazole derivatives. For instance, a series of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, synthesized from chalcone (B49325) precursors, showed prominent antioxidant capabilities. nih.gov In assays measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, these compounds displayed significant activity. nih.gov The antioxidant potential of phenyl-pyrazolone derivatives is notable, with some analogues showing activity comparable to the established antioxidant drug, edaravone. researchgate.net This activity is attributed to the pyrazolone scaffold's ability to scavenge oxygen radicals. researchgate.net

The antioxidant capacity is often influenced by the specific chemical groups attached to the pyrazole core. Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also confirmed potent radical scavenging activity against DPPH. nih.gov Similarly, thienyl-pyrazole derivatives have been synthesized and shown to possess antioxidant properties. nih.gov The general consensus from these studies is that the pyrazole ring system is a promising base for the development of novel antioxidant agents. researchgate.net

Interactive Data Table: Antioxidant Activity of Pyrazole Derivatives

CompoundType of AssayIC50 (µg/mL)
(E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-oneDPPH Scavenging35.9
5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazoleDPPH Scavenging>35.9
1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) ethenoneDPPH Scavenging>35.9

IC50: The half maximal inhibitory concentration. A lower value indicates greater antioxidant activity. Data sourced from a study on chalcone-derived pyrazoles. nih.gov

Antidepressant Properties

The pyrazole structure is recognized for a wide range of biological effects, including potential applications in treating central nervous system (CNS) disorders. minia.edu.eg Several classes of pyrazole and pyrazoline derivatives have been investigated for their antidepressant-like effects. nih.govnih.gov

Research into substituted carboxylic acid hydrazides has led to the synthesis of pyrazole derivatives with significant antidepressant activity. minia.edu.eg In preclinical models, such as the tail suspension test, certain 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles and related diacylhydrazines demonstrated a marked reduction in immobility time, an indicator of antidepressant efficacy. minia.edu.egbohrium.com Some of these compounds showed activity that was nearly double that of the reference drug imipramine (B1671792) at the same dose level. minia.edu.egbohrium.com Other studies on 2-pyrazoline (B94618) derivatives also reported noteworthy antidepressant-like activity in animal models. dergipark.org.tr The mechanism for some pyrazoline derivatives may involve the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov

While the broader class of pyrazole derivatives shows considerable promise, specific research focusing solely on the antidepressant properties of this compound derivatives is an area requiring further investigation.

Interactive Data Table: Antidepressant Activity of Pyrazole Derivatives

Compound ClassTest ModelResult
DiacylhydrazinesTail Suspension TestSignificantly reduced immobility time compared to control. minia.edu.egbohrium.com
Pyrazolone DerivativesTail Suspension TestShowed good antidepressant activity. minia.edu.eg
2-Pyrazoline DerivativesTail Suspension & Forced Swim TestSignificant reduction in immobility time observed. dergipark.org.tr

This table summarizes findings from studies on various pyrazole derivatives, indicating their potential as antidepressant agents.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The pyrazole scaffold has been identified as a promising starting point for the development of such compounds. nih.gov

Numerous studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against M. tuberculosis. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were tested against the H37Rv strain, with some compounds showing potent activity. bohrium.com For example, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one was found to be a highly active agent with a minimum inhibitory concentration (MIC) of 0.0034 µM. bohrium.com

In another study, novel pyrazole-4-carboxamide derivatives were synthesized and screened. tandfonline.com These compounds, which link a pyrazole core to various aryl amines, demonstrated good activity against the MTB H37Rv strain. tandfonline.com Further research on pyrazoline derivatives also confirmed that substitutions on the phenyl ring play a crucial role in their antitubercular efficacy, with methyl group substitutions showing a favorable effect. nih.gov

Interactive Data Table: In Vitro Antitubercular Activity of Pyrazole Derivatives

Compound DerivativeTarget StrainMIC (µg/mL)
Pyrazole-4-carboxamide (5a)M. tuberculosis H37Rv50
Pyrazole-4-carboxamide (5b)M. tuberculosis H37Rv25
Pyrazole-4-carboxamide (5c)M. tuberculosis H37Rv25
4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-oneM. tuberculosis H37Rv1.66
4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamideM. tuberculosis H37Rv1.64

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency. Data sourced from multiple studies. bohrium.comtandfonline.com

Enzyme Inhibition (e.g., α-glucosidase, carbonic anhydrase, protein kinases)

The ability of pyrazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. This activity has been explored across several important enzyme classes.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. nih.govyoutube.com Pyrazole-based compounds have emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.gov A study on highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines, derived from ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, showed that all synthesized compounds had good to excellent inhibitory activity against α-glucosidase, with many being significantly more potent than the standard drug acarbose. nih.gov Another series of pyrazole-phenyl semicarbazone derivatives also exhibited excellent in vitro yeast α-glucosidase inhibition. exlibrisgroup.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are enzymes involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma. tandfonline.comnih.govyoutube.comyoutube.com Benzenesulfonamides incorporating pyrazole-carboxamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have identified derivatives with varying inhibitory potency and selectivity against different isoforms, such as the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govnih.gov

Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is linked to diseases like cancer. nih.govnih.govmdpi.com Pyrazole carboxamides and carboxylic acids have been synthesized and tested in various protein kinase inhibition bioassays, including against CK2, AKT1, and PKA. nih.gov The pyrazole scaffold is a key structural framework in numerous clinically approved protein kinase inhibitors, highlighting its importance in the development of targeted cancer therapies. mdpi.com

Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives

Compound ClassTarget EnzymeKey Finding
6-Amino-pyrazolo[1,5-a]pyrimidinesα-GlucosidaseExcellent potency, with IC50 values from 15.2 to 201.3 µM. nih.gov
Pyrazole-phenyl semicarbazonesα-GlucosidasePotent inhibition, with one derivative showing an IC50 of 65.1 µM. exlibrisgroup.com
Pyrazole-carboxamide SulfonamidesCarbonic AnhydraseShowed selective inhibition against various hCA isoforms. nih.gov
Pyrazole Carboxamides/Carboxylic AcidsProtein Kinases (CK2, AKT1, etc.)Identified as promising inhibitors, inducing cell cycle arrest in cancer cells. nih.gov

Endothelin-1 Antagonist Activities

Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETA and ETB) are important targets in cardiovascular disease research. Pyrazole-5-carboxylic acids have been identified as a new class of endothelin antagonists. minia.edu.eg

A series of novel pyrazole carboxylic acid derivatives were designed and screened for their ability to block ET-1-induced contraction in rat aortic rings. nih.gov Some of these compounds showed significant inhibitory activity, with one derivative, 7m, demonstrating a potent inhibition percentage and high binding affinity for the ETA receptor at the nanomole level. nih.gov Further optimization of pyrazole-5-ol ligands led to the discovery of pyrazole-5-carboxylic acids with potent and selective ETA antagonist activity, as well as mixed ETA/ETB antagonism. minia.edu.eg These findings underscore the potential of the pyrazole carboxylic acid scaffold for developing new therapies targeting the endothelin system.

Neuroprotective Properties

Neuroprotection involves preserving neuronal structure and function, a critical goal in treating neurodegenerative diseases like Alzheimer's. The pyrazole scaffold has attracted significant attention for developing novel neuroprotective agents. researchgate.netmanipal.edu

The neuroprotective effects of pyrazole derivatives are often linked to their antioxidant and anti-inflammatory properties. researchgate.net By reducing oxidative stress and shielding neurons, these compounds show promise in preclinical studies. researchgate.net For example, the structurally related drug edaravone, a phenyl-pyrazolone, is a known neuroprotectant, and its mechanism is tied to its antioxidant capacity. researchgate.net Recent reviews highlight that pyrazole-based compounds are being actively investigated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-beta plaque generation, both key pathologies in Alzheimer's disease. researchgate.netnih.gov While direct studies on this compound are still emerging, the broader class of pyrazole derivatives represents a promising avenue for neuroprotective drug discovery. manipal.edunih.gov

Antimalarial Activities

The rise of drug resistance in malaria parasites necessitates the discovery of new and effective antimalarial agents. researchgate.net Pyrazole and its derivatives are considered pharmacologically important scaffolds that have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov

The antimalarial potential of the pyrazole nucleus has been confirmed in several studies. For instance, hybrid molecules combining the pyrazole scaffold with other heterocyclic systems, like thiazole (B1198619), have been synthesized and evaluated. manipal.edu A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were screened for their in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum. manipal.edu The concept of creating hybrid drugs that link pharmacophores like pyrazole is a key strategy in developing agents that may act on multiple parasitic targets, thereby combating resistance. researchgate.net While many derivatives show promise, this remains an active area of research to optimize potency and drug-like properties. youtube.com

Structure Activity Relationship Sar Studies

Influence of Substituents on Biological Activities

The phenyl ring at the C3 position of the pyrazole (B372694) core is a key interaction motif, and its substitution pattern significantly influences the pharmacological profile of the compounds. Studies on various 3,5-diaryl pyrazoles have demonstrated that even minor alterations to this ring can lead to substantial changes in biological activity. nih.gov

For instance, in a series of pyrazoline derivatives evaluated for antituberculosis activity, substitutions on the phenyl ring at the C3 position played a crucial role. The presence of a methyl group on the phenyl ring was found to have a favorable effect, leading to a noticeable improvement in inhibitory activity against M. tuberculosis H37Ra. nih.gov Conversely, the introduction of a methoxy (B1213986) (OCH₃) group at the para position of the phenyl ring was detrimental, with the resulting compounds showing no inhibition at the tested concentrations. nih.gov This suggests that both electronic and steric factors of the substituent are critical for this specific biological activity.

In another study focusing on meprin α and β inhibitors, the 3,5-diphenylpyrazole (B73989) structure was used as a starting point. nih.gov The introduction of a second substituent onto the phenyl rings at either position 3 or 5 had only a marginal impact on the inhibitory activities compared to monosubstituted analogs. nih.gov However, these disubstituted compounds showed improved selectivity against off-target proteases. nih.gov

Table 1: Effect of Phenyl Ring Substitution on Antituberculosis Activity of Pyrazoline Analogues

Substituent at Phenyl Ring (Position 3) Biological Activity against M. tuberculosis H37Ra
Methyl (CH₃) Favorable effect, improved inhibition nih.gov

This table illustrates how different functional groups on the C3-phenyl ring can either enhance or diminish the antituberculosis properties of pyrazoline compounds.

Substitution at the N1 position of the pyrazole ring, through either alkylation or arylation, is a common strategy to modulate the physicochemical properties and biological activity of pyrazole-based compounds. The nitrogen atom of the pyrazole ring can act as a hydrogen bond donor, and its substitution can influence the molecule's interaction with target proteins. arabjchem.org

In the context of meprin inhibitors based on a 3,5-diphenylpyrazole scaffold, N-substitution was found to be generally unfavorable for activity. nih.gov The introduction of lipophilic moieties such as a methyl or a phenyl group at the N1 position resulted in a four- to six-fold decrease in inhibitory activity against both meprin α and β when compared to the unsubstituted (N-H) 3,5-diphenylpyrazole. nih.gov This indicates that an unsubstituted N1 position, capable of acting as a hydrogen bond donor, may be crucial for binding to these particular enzymes.

Table 2: Influence of N-Substitution on Meprin Inhibition by 3,5-Diphenylpyrazoles

N1-Substituent Change in Inhibitory Activity (vs. N-H)
Methyl (CH₃) 4- to 6-fold decrease nih.gov

This table shows the reduction in potency against meprin α and β when the hydrogen on the pyrazole nitrogen is replaced with methyl or phenyl groups.

Position 4 of the pyrazole ring is another site where structural modifications can be made to fine-tune biological activity. While many potent pyrazole-based agents are unsubstituted at this position, introducing small substituents can influence the molecule's conformation and interaction with its target.

For example, the potent CB1 receptor antagonist SR141716A (Rimonabant) features a methyl group at the C4 position of the pyrazole ring. nih.govebi.ac.uk This substitution is a key structural feature of this class of compounds. In the development of bioisosteres for Rimonabant, this C4-methyl group was often retained, suggesting its importance for maintaining the desired pharmacological profile. nih.gov

In the synthesis of novel pyrazole derivatives, position 4 can also be functionalized with larger groups, such as a carbaldehyde, which can then be used as a handle for further structural elaboration to create more complex molecules. nih.gov

The importance of this type of moiety is underscored by SAR studies on related compounds where this group is modified or replaced. For example, in the development of antagonists for the CB1 receptor, the pyrazole 3-carboxamide moiety of Rimonabant is a critical pharmacophoric element. rsc.orgresearchgate.net Bioisosteric replacement of this amide with other groups, such as oxadiazoles, was explored to modulate the compound's properties. rsc.orgresearchgate.net Although the parent compound in this article has a carboxylate at C5, the principle remains that this position is a key site for interaction and modification. The conversion of the ester to a carboxylic acid or other derivatives can significantly alter the compound's polarity, solubility, and binding affinity. arabjchem.org

Pharmacophore Mapping and Rational Drug Design using Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Scaffold

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. pjps.pkresearchgate.net The pyrazole scaffold is frequently used in such studies to design new therapeutic agents. nih.gov

For a series of 36 pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells, pharmacophore mapping studies were conducted. pjps.pknih.govpjps.pk A statistically significant three-point pharmacophore model (AHH.14) was developed, which consisted of one hydrogen bond acceptor and two hydrophobic groups as the key features. nih.gov The hydrogen bond acceptor feature is often fulfilled by functionalities like the carbonyl oxygen of the ester or amide group on the pyrazole ring, while the hydrophobic features typically correspond to the aromatic rings, such as the phenyl group at C3. pjps.pknih.gov

This model (AHH.14) demonstrated a high correlation between the experimental and predicted activity values, making it a valuable tool for the virtual screening of compound libraries and the rational design of new, more potent antiproliferative agents based on the pyrazole scaffold. nih.gov Such models provide a 3D query to guide lead optimization and discover novel structures with desired biological attributes. researchgate.net

Bioisosteric Replacements and their Effects on Potency and Physiochemical Properties

Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The pyrazole core and its substituents are frequently subjected to such modifications.

A prominent example involves the CB1 receptor antagonist Rimonabant (SR141716A), which features a 1,5-diarylpyrazole core. nih.gov In an effort to discover novel antagonists, the pyrazole ring itself has been replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov Many of these new analogs retained CB1 antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for the pyrazole ring in this specific context. nih.gov

Furthermore, specific substituents on the pyrazole scaffold have been replaced. In one study, the C5-aryl group of a Rimonabant analog was replaced with a 5-alkynyl-2-thienyl moiety. nih.govebi.ac.uk This bioisosteric replacement resulted in a novel class of highly potent and selective CB1 receptor antagonists, validating this as a viable strategy for lead optimization. nih.govebi.ac.uk Similarly, the C3-carboxamide group has been successfully replaced with a 5-alkyl oxadiazole ring, yielding compounds with excellent CB1 antagonism and selectivity. rsc.orgresearchgate.net These examples show that bioisosteric replacement is a powerful tool for modulating the biological and physicochemical properties of compounds derived from the this compound scaffold.

Table 3: Mentioned Compounds

Compound Name
This compound
Rimonabant (SR141716A)

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies focusing solely on "Ethyl 3-phenyl-1H-pyrazole-5-carboxylate" are not extensively detailed in available literature, research on its direct derivatives showcases the application of this methodology to understand potential biological activity. For instance, pyrazole-oxadiazole conjugates derived from this parent molecule have been evaluated via molecular docking to determine their binding modes within the colchicine (B1669291) site of tubulin. rsc.org

The primary goal of molecular docking is to identify and characterize the interactions between a ligand and the active site of a biological target. These interactions, which govern the stability of the ligand-receptor complex, primarily include:

Hydrogen Bonds: Crucial for molecular recognition, these occur between hydrogen bond donors (like the N-H of the pyrazole (B372694) ring) and acceptors (like carbonyl oxygens in a protein's backbone).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic pockets within the receptor.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl group of the compound and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein.

In studies of pyrazole derivatives, docking simulations reveal how the molecule orients itself to maximize these favorable interactions, providing a structural basis for its potential biological effect. nih.gov

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or estimated free energy of binding (ΔG). A lower (more negative) binding energy value typically indicates a more stable and potentially more potent ligand-receptor complex. These predicted affinities help in ranking potential drug candidates for further experimental testing. For example, studies on pyrazole conjugates have used docking to identify promising compounds that occupy the same binding pocket as known inhibitors, suggesting a similar mechanism of action. rsc.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used tool for the theoretical study of pyrazole compounds, including derivatives of "this compound". semanticscholar.orgnih.gov Conference proceedings have also noted the use of DFT in combination with spectroscopic methods to investigate the precursor, "3-phenyl-1H-pyrazole-5-carboxylic acid". ahievran.edu.trgazi.edu.trgazi.edu.tr

DFT calculations are employed to elucidate several key electronic properties that determine the chemical reactivity and behavior of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic characteristics. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (HLG) is an indicator of molecular stability and reactivity. aablocks.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis helps predict sites for intermolecular interactions and chemical reactions.

DFT is instrumental in the theoretical characterization of molecular structures. By optimizing the geometry of a molecule, DFT calculations can predict structural parameters like bond lengths, bond angles, and dihedral angles in the gaseous phase. These theoretical values are often compared with experimental data obtained from X-ray crystallography to validate the computational model.

In a study on pyrazole-hydrazone derivatives synthesized from "this compound", researchers compared the geometry optimized by DFT (using the B3LYP/6-31G level of theory) with the solid-state structure determined by X-ray analysis. semanticscholar.orgnih.gov The close agreement between the calculated and experimental values, as shown in the table below for a representative derivative, confirms the accuracy of the theoretical model. nih.gov

ParameterBond/AngleExperimental (X-ray)Theoretical (DFT)
Bond Length (Å)N3–N4 (pyrazole)1.383(3)1.371
Bond Length (Å)O3–C15 (pyrazole)1.363(3)1.381
Bond Angle (°)O1–C10–C9121.3122.22
Bond Angle (°)N4–C11–C12122.9121.37

Conformational Analysis and Energy Minimization

Conformational analysis aims to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the minimum energy conformation. This process is fundamental to understanding a molecule's shape, which in turn dictates its physical properties and biological interactions.

For pyrazole derivatives, a key conformational feature is the relative orientation of the pyrazole and phenyl rings, defined by the dihedral angle between them. DFT calculations are used to perform energy minimization, where the molecule's geometry is systematically adjusted to find the lowest energy state. The resulting optimized structure represents the most probable conformation in the gaseous phase. semanticscholar.orgnih.gov

This theoretical conformation can then be compared to the actual conformation observed in the solid state via single-crystal X-ray diffraction analysis. researchgate.netnih.gov For instance, in the crystal structure of a hydrazone derivative of the target compound, the pyrazole ring and the adjacent phenyl ring were found to have a dihedral angle of 23.39°. nih.gov Comparing such experimental data with the energy-minimized structure from DFT calculations provides a comprehensive understanding of the molecule's conformational preferences.

Physicochemical Properties

A summary of calculated physicochemical properties for "this compound" is presented below. ambeed.com

PropertyValue
Molecular Weight216.24 g/mol
Topological Polar Surface Area (TPSA)54.98 Ų
Molar Refractivity60.11
Rotatable Bonds4
H-Bond Donors1
H-Bond Acceptors3
Consensus Log Po/w2.22

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, including those structurally related to this compound, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic potential.

While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how structural modifications to the pyrazole core, the phenyl ring, and the carboxylate group can impact activity.

For instance, QSAR analyses on a series of pyrazolone (B3327878) derivatives have been conducted to correlate their antimicrobial activities with molecular descriptors derived from their chemical structures. ej-chem.org These studies often utilize semi-empirical quantum chemical methods to calculate descriptors that are then used to build predictive models. ej-chem.org

In a study on pyrazole derivatives as anti-inflammatory agents, QSAR models were developed using 3D descriptors to explore the binding requirements for p38 kinase inhibition. sigmaaldrich.com The statistical significance of these models indicated a good predictive ability, underscoring the utility of 3D-QSAR in designing novel anti-inflammatory compounds. sigmaaldrich.com

A study on novel 5-phenyl-1H-pyrazol cinnamamide (B152044) derivatives as antitubulin agents also employed 3D-QSAR studies to elucidate the structure-activity relationships. researchgate.net Such research highlights the importance of the spatial arrangement of substituents on the pyrazole ring system for biological activity.

The general approach in these QSAR studies involves:

Data Set Selection: A series of structurally related pyrazole derivatives with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.

Table 1: Examples of QSAR Studies on Pyrazole Derivatives

Studied Pyrazole DerivativesBiological ActivityKey Findings from QSAR
Pyrazolone DerivativesAntimicrobialCorrelation between molecular descriptors and antimicrobial activity established using semi-empirical quantum chemical methods. ej-chem.org
Pyrazole DerivativesAnti-inflammatory (p38 Kinase Inhibitors)3D descriptors identified key binding requirements for kinase inhibition, leading to statistically significant predictive models. sigmaaldrich.com
5-phenyl-1H-pyrazol cinnamamide derivativesAntitubulin3D-QSAR elucidated structure-activity relationships for antitubulin activity. researchgate.net

Computational Approaches in Understanding Reaction Mechanisms

The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the case of this compound, a key intermediate would be a derivative of ethyl 2,4-dioxo-4-phenylbutanoate.

A study on the synthesis of 3-carbonyl-5-phenyl-1H-pyrazole derivatives, which are structurally very similar to this compound, provides a relevant example of the synthetic strategy. nih.gov The synthesis involves the reaction of a dicarbonyl compound with hydrazine monohydrate. nih.gov Computational docking studies were also performed in this research to predict the binding modes of the synthesized compounds to their biological targets, demonstrating the synergy between synthetic and computational chemistry. nih.gov

Furthermore, theoretical studies on the reaction of N,N-disubstituted hydrazines with alkynoates to form pyrazoles have been conducted. These studies often utilize computational methods to explore the cycloaddition reaction mechanism.

In a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, another structurally related compound, the most stable geometry was optimized, and vibrational frequencies were calculated at the B3LYP/6-31G(d) level. nih.gov Such calculations help in confirming the structure of the synthesized compounds and provide information on their electronic properties and reactivity. nih.gov

The general workflow for computational investigation of reaction mechanisms includes:

Reactant and Product Optimization: The 3D structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: The transition state structure for each reaction step is located on the potential energy surface. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect the transition state to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction step.

By mapping out the entire reaction pathway, computational chemists can gain a detailed understanding of the factors that control the reaction's feasibility, rate, and regioselectivity. This knowledge is invaluable for optimizing existing synthetic routes and designing new, more efficient ones.

Advanced Characterization Techniques in Research on Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, HMBC)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a combination of one- and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.

¹H NMR and ¹³C NMR: The proton and carbon-13 NMR spectra offer primary evidence for the compound's structure. The expected signals for the ethyl ester, the phenyl ring, and the pyrazole (B372694) core can be predicted and assigned. While a definitive, fully assigned spectrum for this specific unsubstituted compound is not detailed in the reviewed literature, data from closely related analogues, such as various substituted ethyl 1-phenyl-pyrazole-carboxylates, allow for a reliable estimation of the expected chemical shifts. rsc.orgbohrium.com

The ¹H NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons, a multiplet for the aromatic protons of the phenyl ring, a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the N-H proton. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon, the aliphatic ethyl carbons, and the aromatic carbons of both the pyrazole and phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Signal Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ethyl -CH₃ Triplet ~1.4 ~14
Ethyl -CH₂- Quartet ~4.4 ~61
Phenyl Ar-H Multiplet ~7.3-7.8 ~125-130
Pyrazole C4-H Singlet ~7.0 ~107
Pyrazole N-H Broad Singlet Variable N/A
Ester C=O N/A N/A ~162
Pyrazole C3/C5 N/A N/A ~140-150

¹⁵N NMR and HMBC: Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) and direct ¹⁵N NMR spectroscopy are invaluable for confirming the regiochemistry, which is a critical aspect for pyrazoles synthesized from unsymmetrical precursors. An HMBC experiment would show correlations between the pyrazole N-H proton and adjacent carbons (C3a/C5), as well as between the C4-proton and the surrounding carbons, definitively distinguishing between the 3-phenyl and 5-phenyl isomers. ¹⁵N NMR provides direct information on the electronic environment of the nitrogen atoms, with different chemical shifts expected for the protonated and unprotonated nitrogen atoms within the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. researchgate.netsemanticscholar.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Pyrazole N-H Stretching 3100-3300 (broad)
Aromatic C-H Stretching 3000-3100
Aliphatic C-H Stretching 2850-3000
Ester C=O Stretching 1710-1730 (strong)
Pyrazole/Phenyl C=N, C=C Stretching 1500-1610

The presence of a strong absorption band around 1710-1730 cm⁻¹ is indicative of the ester carbonyl group, while the bands in the 1500-1610 cm⁻¹ region correspond to the aromatic ring stretching vibrations of both the pyrazole and phenyl moieties. A broad band above 3100 cm⁻¹ signifies the N-H stretching of the pyrazole ring.

Mass Spectrometry (MS, HRMS, ESI-TOF)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. nih.gov For this compound (C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass.

Table 3: Mass Spectrometry Data for this compound

Parameter Value Technique
Molecular Formula C₁₂H₁₂N₂O₂ -
Calculated Exact Mass 216.0899 HRMS

The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data from other spectroscopic methods.

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by mapping the electron density to determine the precise three-dimensional arrangement of atoms in the solid state. This technique confirms bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not available in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives, such as Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate and Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. nih.govresearchgate.net These studies consistently reveal a planar pyrazole ring. For example, in Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is essentially planar and forms a significant dihedral angle with the attached phenyl ring. nih.gov The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions like C-H···O hydrogen bonds. nih.govresearchgate.net

Table 4: Representative Crystal Data for a Related Pyrazole Derivative (Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate) nih.gov

Parameter Value
Molecular Formula C₁₆H₂₀N₂O₂
Crystal System Triclinic
Space Group P-1
a (Å) 9.0665 (2)
b (Å) 9.3351 (2)
c (Å) 10.5408 (3)
α (°) 110.450 (1)
β (°) 113.987 (1)
γ (°) 97.645 (2)
Volume (ų) 723.22 (3)

Analysis of a suitable crystal of this compound would provide unequivocal proof of its isomeric form and detailed conformational features.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are compared against the calculated theoretical percentages based on the molecular formula (C₁₂H₁₂N₂O₂) to confirm the compound's elemental composition and purity. nih.govbohrium.com For a sample to be considered pure, the found values should typically be within ±0.4% of the calculated values.

Table 5: Elemental Analysis Data for this compound

Element Calculated Percentage (%)
Carbon (C) 66.65
Hydrogen (H) 5.59
Nitrogen (N) 12.95

Future Perspectives and Research Directions

Development of Novel Therapeutic Agents based on Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

The core structure of this compound serves as a valuable building block for the synthesis of new therapeutic agents. chemimpex.com Research has demonstrated that modifications to this scaffold can yield derivatives with potent and specific biological activities, spanning antimicrobial, anticancer, and anti-inflammatory applications.

Antimicrobial Agents: A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their antimicrobial properties. nih.gov Notably, certain derivatives have shown efficacy comparable to or greater than existing drugs. For instance, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited antibacterial activity against E. coli and P. aeruginosa nearly as potent as ampicillin (B1664943). nih.gov Furthermore, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against the fungus C. parapsilosis than the reference drug fluconazole (B54011). nih.gov The synthesis of pyrazolyl-thiazole derivatives, using ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates as intermediates, has also produced compounds with significant antimicrobial activity against various bacterial and fungal strains. nih.govacs.org

Anticancer Agents: Researchers have successfully synthesized derivatives with potential applications in oncology. A series of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were found to suppress the growth of A549 lung cancer cells. researchgate.net The pyrazole (B372694) scaffold is a key feature in several approved anticancer drugs, highlighting the clinical relevance of developing new agents from this class. nih.govmdpi.com

Anti-inflammatory Agents: Given that some non-steroidal anti-inflammatory drugs (NSAIDs) have side effects like gastric irritation, there is ongoing research into new pyrazole derivatives as safer alternatives. nih.gov A study focused on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives identified compounds with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Specifically, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed promising results, suggesting that substitutions on the pyrazole scaffold can enhance anti-inflammatory properties. nih.gov

Table 1: Therapeutic Derivatives of Ethyl Pyrazole Carboxylates

Derivative CompoundTherapeutic AreaKey Research FindingSource
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateAntibacterialShowed activity nearly as potent as ampicillin against E. coli and P. aeruginosa. nih.gov
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateAntifungalDemonstrated higher activity against C. parapsilosis than the reference drug fluconazole. nih.gov
Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate DerivativesAnticancerFound to inhibit the growth of A549 lung cancer cells. researchgate.net
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateAnti-inflammatoryExhibited significant anti-inflammatory activity in a rat paw edema model. nih.gov

Exploration of Additional Pharmacological Targets

The broad biological activity of pyrazole derivatives stems from their ability to interact with a wide array of enzymes and receptors. researchgate.net Future research will likely focus on identifying and optimizing derivatives of this compound for novel pharmacological targets.

Current research has identified several key targets for pyrazole-based compounds:

Factor XIa (FXIa): 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for developing inhibitors of FXIa, a key target for new anticoagulants with a reduced risk of bleeding. nih.gov

Cyclooxygenase (COX): Many anti-inflammatory pyrazoles function through the inhibition of COX-1 and COX-2 enzymes. researchgate.net

Kinases: The pyrazole nucleus is a core component of numerous kinase inhibitors used in cancer therapy, targeting pathways involving enzymes like EGFR and VEGF. nih.govmdpi.commdpi.com

Metabolic Enzymes: Analogs have shown inhibitory activity against enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). nih.gov

Ion Channels: Certain pyrazole compounds exert their effects by modulating ion channels, including the acid-sensing ion channel subtype 1α (ASIC-1α) and transient receptor potential vanilloid subtype 1 (TRPV-1), which are important in pain pathways. nih.gov

Table 2: Pharmacological Targets for Pyrazole Derivatives

Pharmacological TargetTherapeutic PotentialSource
Factor XIa (FXIa)Anticoagulation nih.gov
Cyclooxygenase (COX-1/COX-2)Anti-inflammatory researchgate.net
Kinases (e.g., EGFR, VEGF)Anticancer mdpi.com
Acetylcholinesterase (AChE)Neurodegenerative Disorders nih.gov
Acid-Sensing Ion Channels (ASICs)Analgesic (Pain Relief) nih.gov

Integration with Emerging Technologies in Drug Discovery

The advancement of pyrazole-based drug candidates is being accelerated by the integration of emerging technologies. These tools allow for more rational and efficient design and discovery processes.

Computational Modeling: Molecular docking and modeling studies are increasingly used to predict the binding interactions of pyrazole derivatives with their biological targets. mdpi.comekb.eg This computational insight helps in prioritizing which compounds to synthesize and test, saving time and resources.

Fragment-Based Drug Design (FBDD): The pyrazole nucleus is considered a "privileged scaffold," making it ideal for FBDD. nih.gov This approach involves identifying small molecular fragments, like 5-phenyl-1H-pyrazole-3-carboxylic acid, that bind to a target and then elaborating or combining them to create more potent lead compounds. nih.gov

Advanced Spectroscopic Techniques: Novel characterization methods, such as the z-scan technique used to study nonlinear optical properties, provide deeper insights into the physicochemical characteristics of new pyrazole derivatives, which can inform their development for various applications. arabjchem.org

Clinical Translation Potential of Pyrazole-Based Compounds

The clinical translation potential of pyrazole-based compounds is exceptionally high, as evidenced by the significant number of approved drugs containing this heterocyclic core. nih.gov The pyrazole nucleus is a cornerstone of modern medicine, found in blockbuster drugs treating a wide range of conditions, from inflammation and cancer to erectile dysfunction and viral infections. nih.govnih.govmdpi.com

Examples of successful pyrazole-based drugs include:

Celecoxib: An anti-inflammatory drug for arthritis. mdpi.com

Sildenafil: Used to treat erectile dysfunction and pulmonary hypertension. nih.gov

Crizotinib and Axitinib: Kinase inhibitors used in cancer therapy. nih.govmdpi.com

Lenacapavir: A recently approved antiviral agent for HIV. nih.gov

The proven success and metabolic stability of the pyrazole scaffold in these approved medicines provide a strong validation for its continued use in drug discovery. nih.gov The versatility of its chemistry allows for fine-tuning of pharmacological properties, enhancing the likelihood of developing future candidates that can successfully navigate the pipeline from laboratory synthesis to clinical application. nih.gov As research continues, it is expected that more pyrazole derivatives will emerge as approved therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate?

  • Methodology :

  • Alkylation of Pyrazole Precursors : React this compound with aryl halides (e.g., 4-fluorobenzyl chloride) in acetonitrile using K₂CO₃ as a base under reflux (3–5 hours). Purify via column chromatography (ethyl acetate/petroleum ether, 1:5 v/v) .
  • 1,3-Dipolar Cycloaddition : Use α-substituted vinyl phosphonates and diazo compounds (e.g., ethyl diazoacetate) in THF with NaH as a catalyst. Optimize yields (up to 82%) via neutralization and chromatographic purification .

Q. How is the crystal structure of this compound validated?

  • Methodology :

  • X-ray Diffraction : Collect data using Mo Kα radiation (λ = 0.71073 Å) on a Bruker diffractometer. Refine structures with SHELXL, reporting bond lengths (e.g., C–N: 1.34–1.38 Å) and angles (e.g., pyrazole ring dihedral angles: 6.0°–81.9°) .
  • SHELX Refinement : Use isotropic displacement parameters and riding models for hydrogen atoms. Validate with R-factors (e.g., R₁ < 0.05) .

Q. What modifications are commonly made to the pyrazole core?

  • Methodology :

  • Substituent Introduction : Add halogenated (e.g., 4-chlorobenzyl ) or electron-donating groups (e.g., methoxyphenyl ) via nucleophilic substitution.
  • Ester Group Variation : Replace ethyl with methyl or trifluoromethyl groups to alter solubility and reactivity .

Q. How is the compound purified post-synthesis?

  • Methodology :

  • Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5 v/v) to isolate the product. Monitor purity via TLC .
  • Recrystallization : Grow single crystals by slow evaporation in ethanol or methanol .

Q. Which spectroscopic methods confirm structural integrity?

  • Methodology :

  • NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ester COO at ~170 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 296.3 for C₁₉H₁₇FN₂O₂) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles)?

  • Methodology :

  • Cross-Validation : Use multiple refinement algorithms (SHELXL vs. Olex2) and check for twinning using PLATON .
  • DFT Calculations : Compare experimental angles with computational models (e.g., Gaussian 09) to validate conformational stability .

Q. How to optimize synthesis for industrial-scale production?

  • Methodology :

  • Continuous Flow Reactors : Improve yield (e.g., >90%) and purity by controlling temperature/pressure in automated systems .
  • Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for faster kinetics) .

Q. What computational approaches predict bioactivity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with antibacterial IC₅₀ values .

Q. How do substituents influence structure-activity relationships (SAR)?

  • Key Findings :

Substituent Biological Impact Reference
3,4-DichlorophenylEnhanced binding to kinase targets
DifluoromethylImproved antifungal activity (MIC: 2 µg/mL)
4-NitrophenylIncreased oxidative stress in cancer cells

Q. How to address low yields in alkylation reactions?

  • Methodology :

  • Solvent Optimization : Replace acetonitrile with DMF to enhance reactivity .
  • Microwave Assistance : Reduce reaction time (1 hour vs. 5 hours) and improve yields by 20–30% .

Q. What strategies control polymorphism during crystallization?

  • Methodology :

  • Solvent Screening : Use ethanol for Form I (monoclinic) vs. methanol for Form II (triclinic) .
  • Temperature Gradients : Slow cooling (0.5°C/hour) to favor thermodynamically stable forms .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.